molecular formula C17H18BrNO2 B8241101 2-(Benzyloxy)-5-bromo-N-isopropylbenzamide

2-(Benzyloxy)-5-bromo-N-isopropylbenzamide

Cat. No.: B8241101
M. Wt: 348.2 g/mol
InChI Key: DCVRFZSYUDTZIL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a bromine atom, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N-isopropylbenzamide typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl alcohol derivative reacts with the brominated benzene ring.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-N-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Dehalogenated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-N-isopropylbenzamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-chloro-N-isopropylbenzamide: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-5-fluoro-N-isopropylbenzamide: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-5-iodo-N-isopropylbenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N-isopropylbenzamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-phenylmethoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)15-10-14(18)8-9-16(15)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVRFZSYUDTZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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